molecular formula C24H18FNO4S B4693229 (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4693229
M. Wt: 435.5 g/mol
InChI Key: MUVYTCGMICCBLY-HMAPJEAMSA-N
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Description

The compound (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and various substituents such as a fluorobenzyl and a methoxybenzylidene group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

(5Z)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4S/c1-29-21-13-16(10-11-20(21)30-15-17-6-5-7-18(25)12-17)14-22-23(27)26(24(28)31-22)19-8-3-2-4-9-19/h2-14H,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVYTCGMICCBLY-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazolidine ring or the benzylidene group, resulting in the formation of dihydro derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
  • (5Z)-5-{4-[(3-bromobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
  • (5Z)-5-{4-[(3-methylbenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione lies in its specific substituents, particularly the fluorobenzyl group. This fluorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

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